2,3,5,8-Tetramethyldecane

Übersicht

Beschreibung

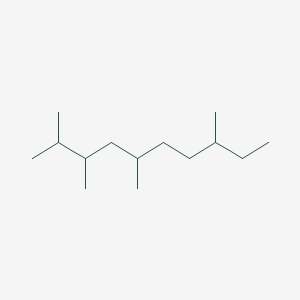

2,3,5,8-Tetramethyldecane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C14H30 and a molecular weight of 198.39 g/mol . This compound is characterized by the presence of four methyl groups attached to the decane backbone at positions 2, 3, 5, and 8 . It is a relatively neutral molecule and is practically insoluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,8-Tetramethyldecane can be achieved through various organic synthesis techniques. One common method involves the alkylation of decane with methyl groups at the specified positions. This can be done using Friedel-Crafts alkylation, where decane is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of zeolite catalysts in the alkylation process can enhance the selectivity and efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,5,8-Tetramethyldecane primarily undergoes reactions typical of alkanes, such as:

Oxidation: This compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Substitution: Chlorine (Cl2), bromine (Br2), ultraviolet light (UV)

Major Products Formed:

Oxidation: Alcohols, ketones, and carboxylic acids

Substitution: Alkyl halides (e.g., 2,3,5,8-tetramethyl-1-chlorodecane)

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Organic Chemistry

2,3,5,8-Tetramethyldecane serves as a significant intermediate in organic synthesis. Its branched structure allows it to participate in various reactions that are essential for the synthesis of more complex molecules. For example:

- Alkylation Reactions : The compound can be utilized in alkylation reactions to introduce branched alkyl groups into other organic molecules.

- Hydrocarbon Analysis : It is often analyzed in studies involving the characterization of hydrocarbon mixtures found in natural sources or synthesized products .

Recent studies have indicated that this compound can be produced by certain fungi during metabolic processes. This production has implications for:

- Metabolic Pathways : Understanding how fungi synthesize this compound can provide insights into metabolic pathways involving branched-chain alkanes .

- Antioxidant Properties : Some research suggests that metabolites derived from compounds like this compound may exhibit antioxidant activity, making them potential candidates for further investigation in health-related applications .

Environmental Applications

The environmental significance of this compound is highlighted in studies examining volatile organic compounds (VOCs) emitted by plants and fungi:

- Biomarkers for Environmental Monitoring : The presence of this compound can serve as a biomarker for assessing the health of ecosystems and understanding plant-fungal interactions .

- Pollution Studies : Its detection in air quality assessments can provide valuable data regarding pollution levels and sources of VOC emissions .

Industrial Applications

In industrial contexts, this compound is relevant for:

- Fuel Additives : Due to its hydrocarbon nature, it may be explored as a component in fuel formulations to enhance combustion efficiency.

- Lubricants and Greases : The compound's properties make it suitable for use in formulating high-performance lubricants .

Case Study 1: Fungal Production

A study investigated the production of branched-chain alkanes by various fungi under different carbon sources. It was found that this compound was among the major products when glucose was utilized as a substrate. This finding underscores the potential of fungi in biotechnological applications for producing valuable hydrocarbons .

Case Study 2: Hydrocarbon Characterization

Research focusing on the essential oils extracted from Panax japonicas roots identified this compound as a significant component. This identification aids in understanding the chemical profile of these essential oils and their potential therapeutic applications .

Wirkmechanismus

The mechanism by which 2,3,5,8-Tetramethyldecane exerts its effects is primarily through its interactions as a hydrocarbon. In biological systems, it may interact with cellular membranes and influence metabolic pathways. Its role as a metabolite in cancer cells indicates that it may be involved in the regulation of metabolic processes specific to cancer cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

- 2,3,5,7-Tetramethyloctane

- 2,3,5,8-Tetramethylnonane

- 2,3,5,8-Tetramethylundecane

Comparison: 2,3,5,8-Tetramethyldecane is unique due to its specific methyl group positioning on the decane backbone. This structural arrangement influences its physical and chemical properties, such as boiling point, density, and reactivity. Compared to its analogs, this compound may exhibit different solubility and interaction profiles, making it suitable for specific applications in research and industry .

Eigenschaften

IUPAC Name |

2,3,5,8-tetramethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-7-12(4)8-9-13(5)10-14(6)11(2)3/h11-14H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIADNINQBIUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC(C)CC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337936 | |

| Record name | 2,3,5,8-Tetramethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192823-15-7 | |

| Record name | 2,3,5,8-Tetramethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.